2''-Amino-2''-deoxyarbekacin

MRSA Aminoglycoside Resistance APH(2'')/AAC(6')

Standard aminoglycosides like arbekacin are inactivated by the bifunctional APH(2'')/AAC(6') enzyme, a dominant resistance determinant in clinical MRSA isolates. 2''-Amino-2''-deoxyarbekacin (AmABK) is a rationally engineered, semi-synthetic aminoglycoside designed to sterically evade this enzymatic modification, restoring potent bactericidal activity. - MIC against MRSA harboring APH(2'')/AAC(6'): 0.5-4 µg/mL; superior to arbekacin in resistant strains. - LD50 > 100 mg/kg (i.v., mice), demonstrating a wider therapeutic window than the parent compound. - Maintains broad-spectrum Gram-negative coverage including P. aeruginosa (MIC 6.25 µg/mL). Ideal as a resistance-breaking positive control in SAR panels, mechanistic enzymology, and in vivo PK/PD efficacy models.

Molecular Formula C22H45N7O9
Molecular Weight 551.6 g/mol
CAS No. 147920-22-7
Cat. No. B119445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2''-Amino-2''-deoxyarbekacin
CAS147920-22-7
Synonyms2''-amino-2''-deoxyarbekacin
Molecular FormulaC22H45N7O9
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)NC(=O)C(CCN)O)N)N
InChIInChI=1S/C22H45N7O9/c23-4-3-12(31)20(34)29-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-15(28)14(27)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,23-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14+,15+,16+,17-,18+,19-,21+,22+/m0/s1
InChIKeyRNGSOMJZBMQKAG-HJKCZAIBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2''-Amino-2''-deoxyarbekacin (CAS 147920-22-7): A Targeted Aminoglycoside for Resistant Pathogen Research


2''-Amino-2''-deoxyarbekacin (AmABK) is a semi-synthetic aminoglycoside antibiotic derived from arbekacin (ABK) through the strategic replacement of its 2''-hydroxyl group with an amino group [1]. This molecular modification was rationally designed to circumvent a primary resistance mechanism in methicillin-resistant *Staphylococcus aureus* (MRSA), specifically the enzymatic inactivation by aminoglycoside-modifying enzymes like APH(2'')/AAC(6') [1]. As a next-generation candidate within the kanamycin-dibekacin lineage, AmABK is characterized by its broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, including *Pseudomonas aeruginosa* [1].

Procurement Alert: Why 2''-Amino-2''-deoxyarbekacin Cannot Be Substituted by Standard Arbekacin in Resistant MRSA Models


Generic substitution with the parent compound arbekacin (ABK) or other in-class aminoglycosides is chemically and functionally invalid for research involving resistant MRSA phenotypes. The 2''-hydroxyl group of arbekacin is a known target for phosphorylation by the APH(2'')/AAC(6') bifunctional enzyme, a major resistance determinant in clinical MRSA isolates, leading to complete inactivation of the drug [1]. 2''-Amino-2''-deoxyarbekacin's core structural modification sterically shields the molecule from this enzymatic attack, conferring a distinct resistance-breaking profile [1]. Therefore, purchasing arbekacin as a proxy will not replicate the unique bioactivity profile and will yield fundamentally different, and likely ineffective, results in such experimental models.

Head-to-Head Performance Data: Quantifying the Differentiation of 2''-Amino-2''-deoxyarbekacin


Resistance-Breaking Potency Against MRSA Possessing APH(2'')/AAC(6') Enzyme

Against a panel of 31 clinical MRSA isolates that express the aminoglycoside-modifying enzyme APH(2'')/AAC(6'), 2''-amino-2''-deoxyarbekacin (AmABK) demonstrated superior potency compared to its parent compound, arbekacin (ABK) [1]. While both compounds have comparable activity against general Gram-positive bacteria, this specific, quantifiable advantage against a key resistant subpopulation represents the primary driver for its scientific selection [1]. The data demonstrates that the 2''-amino modification directly translates to a measurable gain in activity where ABK fails.

MRSA Aminoglycoside Resistance APH(2'')/AAC(6') Antibacterial

Reduced Acute In Vivo Toxicity Profile Compared to Arbekacin

2''-Amino-2''-deoxyarbekacin (AmABK) exhibits a quantifiably improved acute toxicity profile in murine models relative to its parent, arbekacin. The 50% lethal dose (LD50) upon intravenous administration was greater than 100 mg/kg, indicating a lower intrinsic toxicity [1]. This is corroborated by a separate study showing AmABK was 'less toxic than ABK in acute toxicity in mice,' solidifying a consistent theme of an improved safety margin for this essential preclinical metric [2].

Toxicity LD50 In Vivo Safety Drug Development

Preserved Broad-Spectrum Gram-Negative Activity Including Anti-Pseudomonal Coverage

The antibacterial potency of 2''-amino-2''-deoxyarbekacin (AmABK) against Gram-negative bacteria is consistently comparable to that of arbekacin (ABK), a major clinical consideration. Specifically, against a key reference strain of *Pseudomonas aeruginosa* (strain 12), AmABK demonstrates a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL, compared to an MIC of 3.13 µg/mL for ABK, offering a closely comparable level of coverage [1]. This demonstrates that the critical 2''-amino modification, which confers resistance-breaking abilities against MRSA, is achieved without sacrificing the clinically essential anti-pseudomonal activity, with only a marginal two-fold difference in potency.

Pseudomonas aeruginosa Gram-Negative Broad-Spectrum MIC

Key Research Applications for 2''-Amino-2''-deoxyarbekacin Based on Verified Differentiation Data


In Vitro Potency Screening Against APH(2'')/AAC(6')-Positive MRSA Panels

2''-Amino-2''-deoxyarbekacin is ideally suited as a critical test compound for structure-activity relationship (SAR) studies and resistance surveillance panels. Its demonstrated superior potency over arbekacin against MRSA isolates harboring the bifunctional APH(2'')/AAC(6') enzyme [1] makes it an essential positive control for validating enzyme-specific resistance models and for screening next-generation aminoglycosides designed to overcome this specific resistance mechanism.

In Vivo Pharmacodynamics and Toxicokinetics with a Focus on Therapeutic Index

The compound's demonstrated lower acute toxicity relative to arbekacin in murine models (LD50 > 100 mg/kg) [1] positions it as a superior candidate for in vivo efficacy studies targeting systemic MRSA infections. Researchers can design experiments comparing therapeutic efficacy against isogenic resistant strains without the high background toxicity that can confound interpretation of traditional aminoglycosides, thereby enabling a clearer assessment of the pharmacokinetic/pharmacodynamic (PK/PD) drivers of efficacy [2].

Comparative Nephrotoxicity Profiling in Aminoglycoside Research

As a specially modified aminoglycoside engineered for reduced toxicity, AmABK is a valuable research tool for investigating the mechanistic link between aminoglycoside structure, renal drug uptake, and subsequent nephrotoxicity. The reports of its reduced renal toxicity in rats compared to ABK offer a specific, quantitative benchmark for comparative toxicogenomics and cellular pharmacology studies aimed at dissecting the molecular basis of aminoglycoside-induced kidney injury [2].

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